Tetrahydrojasmone

Description

The exact mass of the compound Cyclopentanone, 3-methyl-2-pentyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

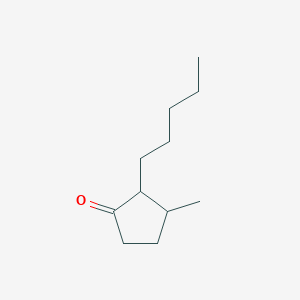

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pentylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISGOYMWXFOWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864354 | |

| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-63-0 | |

| Record name | 3-Methyl-2-pentylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrojasmone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pentylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Isolation of cis-Jasmone from Jasminum grandiflorum and its Synthetic Conversion to Tetrahydrojasmone

Executive Summary

The fragrance of jasmine, a cornerstone of the perfumery and cosmetics industries, is derived from a complex mixture of volatile organic compounds. Among these, cis-jasmone is a key contributor to the characteristic deep, floral aroma.[1] While cis-jasmone is a primary natural constituent, its saturated derivative, tetrahydrojasmone, offers a distinct, more stable fragrance profile with fruity and creamy notes, making it a valuable ingredient in its own right. Crucially, evidence indicates that this compound is not found in nature and is a synthetic product.[2][3]

This technical guide provides a comprehensive, field-proven methodology for professionals in natural product chemistry, fragrance science, and drug development. It eschews a rigid template to deliver an in-depth narrative that follows the logical and scientific progression from natural source to a value-added synthetic derivative. We detail the isolation of the natural precursor, cis-jasmone, from the flowers of Jasminum grandiflorum, and then provide a validated protocol for its conversion to this compound via catalytic hydrogenation. Each stage is explained with a focus on the causality behind experimental choices, ensuring protocols are self-validating and grounded in established chemical principles.

Section 1: The Chemical Significance of Jasmonates

The Olfactory Profile of Jasmine

The genus Jasminum, belonging to the olive family (Oleaceae), encompasses over 200 species, with Jasminum grandiflorum (Spanish Jasmine) being a principal source for the fragrance industry.[1] The essential oil, or "absolute," is a complex matrix of over 100 compounds.[4] The final perceived fragrance is not the result of a single molecule but a synergistic interplay of its components.

Key Chemical Constituents of Jasmine Absolute

Solvent extraction of jasmine flowers yields a "concrete," a waxy solid that, upon further ethanol extraction and purification, produces the absolute. The chemical composition can vary based on geography and extraction method, but key constituents consistently include benzyl acetate, linalool, benzyl alcohol, indole, and a class of compounds known as jasmonates.[4][5] Within this class, cis-jasmone and methyl jasmonate are critical to the authentic jasmine scent.

| Compound Class | Representative Molecule(s) | Typical % in Absolute | Olfactory Contribution |

| Esters | Benzyl Acetate, Linalyl Acetate | 15-25% | Sweet, fruity, primary floral note |

| Alcohols | Linalool, Benzyl Alcohol | 5-15% | Light, floral, woody |

| Ketones | cis-Jasmone | 0.5-3% | Deep, warm, spicy floral, celery-like |

| Nitrogenous | Indole | 0.5-4% | Heady, narcotic, animalic (at high conc.) |

| Jasmonates | Methyl Jasmonate, Methyl Epi-jasmonoate | 0.3-1.0% | Powerful, diffusive floral |

| Table 1: Representative chemical composition of Jasminum grandiflorum absolute. Percentages are approximate and vary based on source and extraction method. |

This compound: A Synthetic Derivative of Value

This compound (3-methyl-2-pentylcyclopentan-1-one) is the fully saturated analog of jasmone.[2] The hydrogenation of the two double bonds in cis-jasmone (one in the cyclopentenone ring and one in the pentenyl side chain) fundamentally alters its chemical properties and olfactory profile. It removes the harshness that can be associated with jasmone, resulting in a softer, creamier, and more tenacious fragrance with notes of coconut and fruit.[2][6] This profile makes it highly useful in jasmine, tuberose, and gardenia fragrances, as well as in fruity and tropical accords.[3]

The primary rationale for its synthesis is twofold:

-

Unique Scent Profile: It provides a fragrance note that is not directly obtainable from the natural extract.

-

Increased Stability: As a saturated ketone, this compound is more resistant to oxidation and degradation than its unsaturated precursor, leading to a longer shelf-life in formulations.

Section 2: Isolation of cis-Jasmone from Jasminum grandiflorum

The isolation of a minor component like cis-jasmone from a complex natural matrix is a multi-step process requiring careful selection of extraction and chromatographic techniques to maximize yield and purity.

Extraction of Jasmine Concrete and Absolute

The journey begins with the extraction of jasmine concrete from fresh flower petals. Due to the thermal sensitivity of many aromatic compounds, steam distillation is often unsuitable as it can induce degradation.[7] Solvent extraction is the preferred industrial method.[8]

Step-by-Step Protocol: Solvent Extraction for Jasmine Concrete

Trustworthiness: This protocol is a standardized method in the fragrance industry. The use of low-temperature vacuum concentration is critical to prevent the loss of volatile compounds and the degradation of thermally labile molecules.

-

Sourcing: Harvest J. grandiflorum flowers in the early morning when their aromatic oil content is highest.

-

Extraction: Charge a stainless steel extractor with fresh flowers (1 kg). Add food-grade n-hexane (5 L) and allow to macerate for 2-3 hours with gentle agitation.

-

Cycling: Drain the hexane miscella. Repeat the extraction on the same biomass two more times with fresh hexane to ensure exhaustive extraction.

-

Filtration: Combine all hexane extracts and filter through a coarse filter to remove any particulate plant matter.

-

Concentration: Concentrate the filtered extract using a rotary evaporator with the water bath temperature maintained below 40°C. This removes the bulk of the hexane.

-

Final Product: The resulting viscous, waxy material is jasmine concrete. Yield is typically 0.2-0.3% of the fresh flower weight.

Chromatographic Fractionation for cis-Jasmone

Expertise & Experience: Jasmine absolute is still too complex for direct isolation of a minor component. A preliminary fractionation using flash column chromatography is an efficient way to separate compounds based on polarity. cis-Jasmone is a moderately polar ketone. By using a gradient elution, we can separate it from non-polar hydrocarbons and highly polar alcohols and acids.

Step-by-Step Protocol: Flash Chromatography

-

Column Preparation: Slurry-pack a glass column (e.g., 50mm x 500mm) with silica gel (60 Å, 40-63 µm) in n-hexane.

-

Sample Loading: Dissolve jasmine absolute (10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (20 g). Once dry, carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction 1 (Non-polar): Elute with 98:2 Hexane:Ethyl Acetate to remove hydrocarbons.

-

Fraction 2 (Target): Increase polarity to 95:5 Hexane:Ethyl Acetate. This fraction will contain the ketones, including cis-jasmone.

-

Fraction 3 (Polar): Elute with 80:20 Hexane:Ethyl Acetate and then 100% Ethyl Acetate to remove alcohols and other polar compounds.

-

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and a UV lamp. The target ketone fraction can be visualized with a potassium permanganate stain.

-

Concentration: Combine the fractions containing cis-jasmone (as identified by TLC co-spotted with a standard) and concentrate under vacuum.

Section 3: Synthesis of this compound via Catalytic Hydrogenation

The concentrated fraction from chromatography, now enriched in cis-jasmone, is subjected to catalytic hydrogenation to saturate the double bonds.

Principle of Catalytic Hydrogenation

This is a heterogenous catalytic reaction where hydrogen gas is added across double bonds in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is selective for alkenes and will also reduce the ketone carbonyl group under more forcing conditions, which must be avoided.

Step-by-Step Protocol: Hydrogenation of cis-Jasmone Fraction

Authoritative Grounding: This protocol is based on standard, well-established procedures for the selective hydrogenation of unhindered double bonds in the presence of a ketone.[9]

-

Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stir bar, add the cis-jasmone-enriched fraction (1.0 g). Dissolve this in ethanol (20 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, ~100 mg) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to one neck of the flask. Evacuate the flask via the second neck using a vacuum line and then backfill with hydrogen from the balloon. Repeat this purge/backfill cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere (from the balloon, ~1 atm).

-

Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 3-5 hours when the starting material spot is no longer visible.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield crude this compound. Further purification by short-path distillation under vacuum can be performed if necessary.

Section 4: Structural Elucidation and Quality Control

Final characterization is essential to confirm the successful conversion and to assess the purity of the final product. A combination of chromatographic and spectroscopic techniques is employed.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for this analysis. It separates the components of the mixture and provides a mass spectrum for each, allowing for definitive identification.

-

cis-Jasmone (Starting Material): Will show a characteristic retention time and a molecular ion peak (M+) at m/z 164.

-

This compound (Product): Will have a different retention time and a molecular ion peak at m/z 168, corresponding to the addition of four hydrogen atoms (2 x H₂). The absence of the m/z 164 peak confirms complete reaction.

Spectroscopic Confirmation (NMR & IR)

-

Infrared (IR) Spectroscopy:

-

cis-Jasmone Spectrum: Shows a sharp C=O stretch (~1700 cm⁻¹ for α,β-unsaturated ketone) and C=C stretches (~1650 cm⁻¹).

-

This compound Spectrum: The C=C stretch will be absent. The C=O stretch will shift to ~1740 cm⁻¹, characteristic of a saturated cyclopentanone.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of cis-Jasmone: Shows signals in the olefinic region (δ 5.0-6.0 ppm) for the protons on the double bonds.

-

¹H NMR of this compound: These olefinic signals will be completely absent, replaced by signals in the aliphatic region (δ 1.0-2.5 ppm), confirming saturation.

-

Final Product Specification

The synthesized this compound should meet industry standards for use in fragrance applications.

| Parameter | Specification | Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual |

| Odor | Floral, jasmine, fruity, coconut | Olfactory Panel |

| Purity (sum of isomers) | > 95% | GC-MS |

| Refractive Index @ 20°C | 1.4465 - 1.4505 | Refractometer |

| Specific Gravity @ 20°C | 0.873 - 0.888 g/mL | Densitometer |

| Table 2: Typical quality control specifications for this compound.[12] |

Section 5: Conclusion

This guide has detailed a scientifically grounded pathway from a natural source, Jasminum grandiflorum, to a valuable synthetic fragrance ingredient, this compound. By first isolating the natural precursor, cis-jasmone, and then performing a controlled catalytic hydrogenation, researchers and developers can create a high-value product that is not directly available from nature. The described protocols for extraction, chromatography, synthesis, and characterization represent a robust and reproducible workflow, underscoring the powerful synergy between natural product chemistry and synthetic organic chemistry in the modern fragrance and pharmaceutical industries.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind the Scent: Exploring the Natural Origins of Jasmone Cis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Perflavory. (n.d.). This compound, 13074-63-0. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Dihydrojasmone lactone, 7011-83-8. Retrieved from [Link]

- Google Patents. (n.d.). CN100387698C - Extraction method of jasmine flower absolute oil.

-

Organic Syntheses. (n.d.). DIHYDROCARVONE. Coll. Vol. 6, p.456 (1988); Vol. 52, p.39 (1972). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0063326). Retrieved from [Link]

-

Universiti Malaysia Pahang Institutional Repository. (2010). Extraction of essential oils from jasmine flower using solvent extraction method. Retrieved from [Link]

-

ResearchGate. (2023). What is the procedure to extract essential oil/absolute of Jasmine from its concrete. Retrieved from [Link]

-

ACS Publications. (2022). cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. J. Am. Chem. Soc. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone help me to get the technology to isolate jasmine oil from jasmine flower? Retrieved from [Link]

-

Ernesto Ventós S.A. (n.d.). This compound SYNAROME. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]

-

PubMed. (2025). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Int J Mol Sci. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound, 13074-63-0 [thegoodscentscompany.com]

- 3. This compound, 13074-63-0 [perflavory.com]

- 4. CN100387698C - Extraction method of jasmine flower absolute oil - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. dihydrojasmone lactone, 7011-83-8 [thegoodscentscompany.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) [pubmed.ncbi.nlm.nih.gov]

- 12. This compound SYNAROME [ventos.com]

The Biosynthesis of Jasmonates: A Technical Guide to the Octadecanoid Pathway and the Formation of cis-Jasmone

Abstract

This technical guide provides a comprehensive exploration of the biosynthesis of jasmonates in plants, a class of lipid-derived signaling molecules critical to plant defense and development. We will navigate the well-established octadecanoid pathway, detailing the enzymatic cascade from α-linolenic acid to the central precursor, jasmonic acid (JA). The guide will elucidate the molecular functions, kinetic properties, and structural characteristics of the key enzymes involved: Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC), and 12-Oxophytodienoate Reductase (OPR3). Furthermore, we will examine the subsequent, less-defined metabolic steps leading to the volatile compound cis-jasmone, a significant molecule in plant-insect interactions. This document is intended for researchers, scientists, and professionals in drug development, providing not only a deep mechanistic understanding but also field-proven experimental protocols for the analysis of this vital biosynthetic pathway.

A Note on Tetrahydrojasmone: It is critical to establish at the outset that while the topic requested was the biosynthesis of this compound, a thorough review of current scientific literature reveals no evidence for its natural occurrence or biosynthesis in plants. This compound is a well-known synthetic derivative of cis-jasmone, valued in the fragrance industry for its floral and fruity scent. The enzymatic machinery for the reduction of the pentenyl side chain of cis-jasmone to yield this compound has not been identified in any plant species to date. Therefore, this guide will focus on the established and putative natural biosynthetic pathways leading to the precursor, cis-jasmone.

Introduction: The Central Role of Jasmonates in Plant Biology

Jasmonates (JAs) are a class of oxylipins that function as potent signaling molecules, regulating a wide array of physiological processes in plants.[1] These include responses to biotic stresses such as herbivory and pathogen attack, as well as abiotic stresses like wounding and UV radiation.[2][3] JAs also play crucial roles in developmental processes, including fruit ripening, pollen development, and senescence.[4] The biosynthetic pathway, known as the octadecanoid pathway, is a highly regulated and compartmentalized process, initiating in the chloroplasts and concluding in the peroxisomes.[3][5] Understanding this pathway is paramount for developing novel strategies in crop protection and for the potential discovery of new pharmacologically active compounds.

The Octadecanoid Pathway: Biosynthesis of Jasmonic Acid

The synthesis of jasmonic acid begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes and proceeds through a series of enzymatic steps localized in both the chloroplast and the peroxisome.

Chloroplast-Localized Events: Formation of 12-oxophytodienoic acid (OPDA)

The initial phase of JA biosynthesis occurs within the plant cell's chloroplasts.

-

Lipoxygenase (LOX): The pathway is initiated by the enzyme Lipoxygenase (LOX), a non-heme iron-containing dioxygenase.[6] LOX catalyzes the stereo-specific oxygenation of α-linolenic acid to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[7] In Arabidopsis, four 13-LOX isoforms (LOX2, LOX3, LOX4, and LOX6) contribute to wound-induced jasmonate synthesis.[8]

-

Allene Oxide Synthase (AOS): The 13-HPOT intermediate is then utilized by Allene Oxide Synthase (AOS), a specialized cytochrome P450 enzyme (CYP74A).[9][10] AOS catalyzes the rapid dehydration of 13-HPOT to form an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid.[11][12] The expression of AOS is often induced by wounding and various elicitors, making it a key regulatory point in the pathway.[11][12]

-

Allene Oxide Cyclase (AOC): The unstable allene oxide is immediately cyclized by Allene Oxide Cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxo-phytodienoic acid (OPDA).[13] This step is crucial for establishing the stereochemistry of the cyclopentenone ring, which is essential for biological activity.[13]

Peroxisome-Localized Events: Conversion of OPDA to Jasmonic Acid

Following its synthesis in the chloroplast, OPDA is transported to the peroxisome for the final steps of JA formation.

-

12-Oxophytodienoate Reductase 3 (OPR3): Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-Oxophytodienoate Reductase 3 (OPR3).[14][15] OPR3 is an isoform of the Old Yellow Enzyme (OYE) family and utilizes NADPH as a reductant.[2][16] This reaction converts OPDA to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[14] OPR3 is considered the key isoenzyme for jasmonate biosynthesis due to its high efficiency in converting the natural stereoisomer of OPDA.[14]

-

β-Oxidation: The final conversion of OPC-8:0 to (+)-7-iso-jasmonic acid (the biologically active form of JA) occurs through three successive cycles of β-oxidation, a process analogous to fatty acid degradation.[13] This involves the sequential action of Acyl-CoA Oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[13]

Diagram of the Jasmonic Acid Biosynthesis Pathway

Caption: General workflow for plant enzyme extraction and activity assay.

Metabolite Quantification: GC-MS Analysis of Jasmonates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of jasmonates in plant tissues. [17] I. Sample Preparation & Extraction:

-

Harvesting: Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder.

-

Extraction: Extract the homogenized tissue with a suitable solvent, typically 80% methanol containing internal standards (e.g., dihydrojasmonic acid).

-

Purification: Use Solid-Phase Extraction (SPE) with a C18 cartridge to purify the jasmonates from the crude extract.

II. Derivatization:

-

To increase volatility for GC analysis, the carboxylic acid group of jasmonic acid must be derivatized. Methylation using diazomethane or methanolic HCl is a common method, converting JA to its methyl ester (MeJA). [18] III. GC-MS Analysis:

-

Injection: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms).

-

Separation: Use a temperature gradient program to separate the different metabolites based on their boiling points and interaction with the column's stationary phase.

-

Detection: The mass spectrometer detects the eluted compounds. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes and internal standards.

IV. Data Analysis & Validation:

-

Quantification: Generate a standard curve using known concentrations of authentic standards (e.g., MeJA) and the internal standard. Calculate the concentration of the analyte in the plant sample based on the peak area ratios relative to the standard curve.

-

Limit of Detection (LOD): The LOD for MeJA using GC-MS can be in the low nanogram per gram of tissue range, allowing for the detection of basal levels in plants. [17]

Conclusion and Future Perspectives

The biosynthesis of jasmonic acid via the octadecanoid pathway is a well-characterized and fundamental process in plant biology. The key enzymes—LOX, AOS, AOC, and OPR3—have been extensively studied, providing a solid foundation for further research. However, significant questions remain, particularly concerning the downstream metabolic pathways. The precise enzymatic steps leading to the formation of cis-jasmone from jasmonic acid are yet to be fully elucidated. The identification of the putative "jasmone synthase" or decarboxylase is a critical next step in understanding the full scope of jasmonate metabolism.

Furthermore, it is essential for the scientific community to recognize that there is currently no evidence for a natural biosynthetic pathway to this compound in plants. Future research in this area should focus on exploring the vast diversity of natural jasmonate modifications and their physiological roles, rather than pursuing a pathway that appears to be exclusive to synthetic chemistry. Advances in genomics, proteomics, and metabolomics will undoubtedly continue to unravel the complexities of this vital signaling network, offering new opportunities for agricultural innovation and drug discovery.

References

- Creelman, R. A., & Mullet, J. E. (1997). Biosynthesis and action of jasmonates in plants. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355-381. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.arplant.48.1.355]

- Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry, 70(13-14), 1532-1538. [URL: https://www.sciencedirect.com/science/article/pii/S003194220900223X]

- Sivasankar, S., Sheldrick, B., & Rothstein, S. J. (2000). Expression of allene oxide synthase determines defense gene activation in tomato. Plant Physiology, 122(4), 1335-1342. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC58963/]

- Meyer, R., Rautenbach, G. F., & Dubery, I. A. (2003). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. Phytochemical Analysis, 14(3), 155-159. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/pca.697]

- Schaller, F., Hennig, P., & Weiler, E. W. (2000). 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. Planta, 210(6), 979-984. [URL: https://link.springer.com/article/10.1007/s004250050706]

- Laudert, D., & Weiler, E. W. (1998). Allene oxide synthase: a major control element in jasmonic acid biosynthesis. Journal of Plant Physiology, 153(1-2), 121-132. [URL: https://www.sciencedirect.com/science/article/pii/S017616179880112X]

- Howe, G. A., & Schilmiller, A. L. (2002). Oxylipin metabolism in response to stress. Current Opinion in Plant Biology, 5(3), 230-236. [URL: https://www.sciencedirect.com/science/article/pii/S136952660200257X]

- Vick, B. A., & Zimmerman, D. C. (1986). Characterization of 12-oxo-phytodienoic acid reductase in corn: the jasmonic acid pathway. Plant Physiology, 80(1), 202-205. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1075081/]

- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3662596/]

- Engelberth, J., Alborn, H. T., Schmelz, E. A., & Tumlinson, J. H. (2003). Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Analytical Biochemistry, 312(2), 242-250. [URL: https://www.sciencedirect.com/science/article/pii/S0003269702004669]

- Chauvin, A., Caldelari, D., Wolfender, J. L., & Farmer, E. E. (2013). Four 13-lipoxygenases contribute to rapid jasmonate synthesis in wounded Arabidopsis thaliana leaves: a role for lipoxygenase 6 in responses to long-distance wound signals. The New Phytologist, 197(2), 566-575. [URL: https://nph.onlinelibrary.wiley.com/doi/full/10.1111/nph.12029]

- Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of Botany, 100(4), 681-697. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2759604/]

- Birkett, M. A., Campbell, C. A., Chamberlain, K., Guerrieri, E., Hick, A. J., Martin, J. L., ... & Wadhams, L. J. (2000). New roles for cis-jasmone as an insect semiochemical and in plant defense. Proceedings of the National Academy of Sciences, 97(16), 9329-9334. [URL: https://www.pnas.org/doi/10.1073/pnas.160241697]

- Sivasankar, S., & Rothstein, S. J. (2000). Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato. Plant Physiology, 122(4), 1335-1342. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC58963/]

- Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway. Annual Review of Plant Biology, 53(1), 275-297. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.arplant.53.100301.135248]

- Andreou, A., & Feussner, I. (2009). Lipoxygenases - Structure and reaction mechanism. Phytochemistry, 70(13-14), 1504-1510. [URL: https://www.sciencedirect.com/science/article/pii/S0031942209002216]

- Breithaupt, C., Strassner, J., Breitinger, U., Huber, R., Macheroux, P., Schaller, A., & Clausen, T. (2001). Crystal structure of 12-oxophytodienoate reductase 3 from tomato: self-inhibition by dimerization. Proceedings of the National Academy of Sciences, 98(24), 13587-13592. [URL: https://www.pnas.org/content/98/24/13587]

- Delker, C., Stenzel, I., & Wasternack, C. (2006). The role of jasmonates in plant stress responses. Plant Biology, 8(4), 407-426. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1055/s-2006-923984]

- Creelman, R. A., & Mullet, J. E. (1997). Oligosaccharins, brassinolides, and jasmonates: nontraditional regulators of plant growth, development, and gene expression. The Plant Cell, 9(7), 1211. [URL: https://academic.oup.com/plcell/article/9/7/1211/4096057]

Sources

- 1. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cloning and expression of a lipoxygenase from Pseudomonas aeruginosa 42A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of cis-jasmone: A pathway for the inactivation and the disposal of the plant stress hormone jasmonic acid to the gas phase? | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Modifications of Prenyl Side Chains in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

Spectroscopic Characterization of Novel Tetrahydrojasmone Isomers: A Multi-technique Approach to Unambiguous Structural Elucidation

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Tetrahydrojasmone, a key saturated cyclopentanone derivative, is a valuable ingredient in the fragrance and flavor industry. Its olfactory properties are intrinsically linked to its specific isomeric form, making the precise and accurate characterization of novel or existing isomers a critical challenge in synthesis, quality control, and regulatory compliance. This guide provides a comprehensive framework for researchers and drug development professionals on the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the unambiguous structural elucidation of this compound isomers. We move beyond mere procedural descriptions to explain the underlying principles and strategic rationale, ensuring a self-validating and robust analytical workflow.

The Central Challenge: Isomerism in this compound

This compound, chemically known as 2-methyl-3-pentylcyclopentan-1-one, possesses two chiral centers, leading to the potential for four stereoisomers (two pairs of enantiomers). The most common isomers discussed are the cis and trans diastereomers, which differ in the relative orientation of the methyl and pentyl groups. These subtle structural differences can lead to significant variations in chemical behavior and sensory perception.

The core analytical challenge lies in the fact that these isomers share the same molecular formula and mass, rendering many simple analytical techniques inadequate. A multi-pronged spectroscopic approach is therefore not just beneficial, but essential for definitive characterization.

An Integrated Spectroscopic Strategy

No single spectroscopic technique can provide a complete picture. A robust characterization relies on the orthogonal and complementary data obtained from NMR, IR, and MS.

-

NMR Spectroscopy provides the definitive blueprint of the carbon-hydrogen framework, revealing detailed connectivity and stereochemical relationships.

-

IR Spectroscopy offers a rapid and sensitive probe of the functional groups present, with subtle shifts in the fingerprint region providing clues to the isomeric structure.

-

Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), confirms the molecular weight and provides isomer-specific fragmentation patterns that act as a structural fingerprint.

The following workflow illustrates the integrated strategy for a comprehensive and self-validating characterization process.

Caption: Integrated workflow for this compound isomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for distinguishing between this compound isomers. The precise chemical environment of each proton and carbon atom is exquisitely sensitive to its spatial orientation, resulting in unique spectra for each isomer.

Rationale for Experimental Choices

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (spin-spin splitting). The coupling constants (J-values) can give clues about the dihedral angles between protons, which differ between cis and trans isomers.

-

¹³C NMR: Indicates the number of unique carbon environments. The chemical shift of the carbons, particularly those in the cyclopentanone ring and the substituent groups, will vary depending on the steric environment.

-

2D NMR (COSY & NOESY): These are often essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy) reveals which protons are coupled (i.e., on adjacent carbons).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) is the key for stereochemistry. It shows which protons are close in space, even if they are not directly bonded. For example, a strong NOE between the methyl group protons and the pentyl group protons would be expected in the cis isomer, and a weak or absent one in the trans isomer.

-

Protocol: NMR Analysis of this compound Isomer

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified isomer sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a crucial step for obtaining sharp peaks and accurate coupling information.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is required.

-

NOESY: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of Nuclear Overhauser Effects.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the TMS signal.

-

Data Interpretation: Expected Chemical Shifts

The following table summarizes hypothetical but representative ¹H NMR data for distinguishing between cis and trans-Tetrahydrojasmone. Actual values may vary based on solvent and instrument.

| Proton Assignment | Expected δ for cis-Isomer (ppm) | Expected δ for trans-Isomer (ppm) | Notes on Key Differences |

| Ring CH-CH₃ | ~2.3 - 2.5 | ~2.1 - 2.3 | The cis isomer often shows a downfield shift due to steric interactions. |

| Ring CH-Pentyl | ~1.9 - 2.1 | ~2.2 - 2.4 | The relative positions are inverted compared to the methyl-bearing proton. |

| -CH₃ (doublet) | ~1.05 | ~0.95 | Shielding/deshielding effects from the pentyl group cause a noticeable shift. |

| Terminal -CH₃ (pentyl) | ~0.90 | ~0.90 | Less affected by the ring stereochemistry. |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While NMR provides the skeletal structure, IR spectroscopy gives a rapid confirmation of the key functional groups and can offer subtle clues for isomer differentiation.

Theoretical Basis

All isomers of this compound contain a cyclopentanone moiety, which will exhibit a strong, characteristic C=O (carbonyl) stretching vibration. While this primary absorption will be present in all isomers, its exact frequency can be influenced by the ring strain and steric environment imposed by the cis/trans orientation of the alkyl groups. More importantly, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the entire molecule's vibrational modes. This region, though often difficult to interpret from first principles, serves as a highly reliable fingerprint for a specific isomer when compared against a reference spectrum.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Application:

-

Place a single drop of the neat liquid this compound sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The data is collected over a standard range, such as 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically performs the background subtraction.

-

Perform an ATR correction if necessary, although for qualitative comparison, this is often optional.

-

Label the peaks corresponding to the major vibrational modes.

-

Data Interpretation: Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes on Isomeric Differences |

| ~2850-2960 | C-H (Alkyl) Stretch | Strong | Minor variations in peak shape and number. |

| ~1740 | C=O (Carbonyl) Stretch | Very Strong | The cis isomer may show a slightly higher frequency (~2-5 cm⁻¹) due to increased ring strain. |

| ~1460 & ~1375 | C-H Bending | Medium | The relative intensities of these peaks can vary between isomers. |

| < 1300 | Fingerprint Region | Complex | This region must be compared directly with a known standard for positive identification. |

Gas Chromatography-Mass Spectrometry (GC-MS): Purity, MW, and Fragmentation

GC-MS is an indispensable tool that provides two critical pieces of information: the purity of the sample and its mass fragmentation pattern.

Rationale

The gas chromatography component separates the sample's components in time before they enter the mass spectrometer. This is crucial for verifying that the sample is a single, pure isomer. The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and break apart into characteristic fragments. While different isomers have the same molecular ion peak (M⁺), the relative abundance of their fragment ions can differ, providing another layer of structural confirmation.

Caption: Conceptual overview of the GC-MS fragmentation process.

Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer (~100 ppm) in a volatile organic solvent like hexane or ethyl acetate.

-

-

Instrument Setup:

-

Install an appropriate GC column (e.g., a non-polar DB-5ms column) suitable for separating compounds of this volatility.

-

Set up a temperature program for the GC oven. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. This ensures good separation of any potential impurities.

-

Set the MS to scan over a mass range of m/z 40-300.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC inlet.

-

Start the acquisition. The GC will separate the components, and the MS will record a mass spectrum for each point in time.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to assess the purity of the sample. A pure sample should show a single major peak.

-

Extract the mass spectrum corresponding to the apex of the GC peak.

-

Identify the molecular ion peak (M⁺) at m/z = 168.

-

Analyze the major fragment ions and compare their relative abundances to a reference library or known standards.

-

Conclusion: A Triad of Evidence

The unambiguous characterization of a novel this compound isomer is not achieved by a single measurement but by the convergence of evidence from a triad of spectroscopic techniques. NMR provides the definitive structural and stereochemical map, FTIR confirms the functional group identity and offers a unique fingerprint, and GC-MS validates the molecular weight and purity while providing a characteristic fragmentation pattern. By following this integrated and methodologically sound approach, researchers can be confident in their structural assignments, ensuring the integrity and reproducibility of their work in the development of new flavors, fragrances, and chemical entities.

References

-

Nuclear Magnetic Resonance Spectroscopy , LibreTexts Chemistry. [Link]

-

Infrared Spectroscopy , LibreTexts Chemistry. [Link]

-

Mass Spectrometry , LibreTexts Chemistry. [Link]

-

Gas Chromatography-Mass Spectrometry , American Chemical Society. [Link]

-

Standard Guide for Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy of Liquids , ASTM International. [Link]

The Olfactory Landscape of Tetrahydrojasmone: A Stereochemical Exploration

An In-Depth Technical Guide

Abstract

Tetrahydrojasmone, a saturated derivative of the renowned fragrance molecule jasmone, is a cornerstone of modern perfumery, prized for its floral, fruity, and jasmine-like character. However, commercial this compound is not a single entity but a mixture of stereoisomers. The spatial arrangement of its constituent atoms gives rise to distinct isomers, each possessing a unique olfactory profile. This technical guide delves into the critical role of stereochemistry in defining the sensory properties of this compound. We will explore the distinct odor characteristics of the principal stereoisomers, detail the analytical methodologies required for their separation and sensory evaluation, and examine the underlying structure-odor relationships that govern their perception. This document is intended for researchers, perfumers, and chemists seeking a deeper, mechanism-based understanding of this versatile fragrance ingredient.

The Principle of Chirality in Olfaction: More Than Just a Molecule

In the world of fragrance, the three-dimensional shape of a molecule is as crucial as its chemical formula. Many fragrance molecules, including this compound, are 'chiral', meaning they exist as non-superimposable mirror images, much like a pair of hands. These mirror-image molecules are called enantiomers, a specific type of stereoisomer.[1] This seemingly subtle difference in spatial configuration can lead to dramatically different biological interactions.

Our olfactory receptors, the proteins in the nose that detect odors, are themselves chiral structures. Consequently, they can differentiate between the stereoisomers of a chiral molecule, binding one isomer more strongly than its mirror image, or interacting with each in a unique way.[1] A classic example is the molecule carvone: the (R)-enantiomer is perceived as spearmint, while the (S)-enantiomer smells of caraway.[1] This principle is fundamental to understanding why isolating or selectively synthesizing specific stereoisomers of this compound is a critical endeavor in fine fragrance creation.

The primary stereoisomers of this compound (3-methyl-2-pentylcyclopentan-1-one) are the cis- and trans-isomers, defined by the relative positions of the methyl and pentyl groups on the cyclopentanone ring.

Comparative Olfactory Profiles of Jasmone Analogs

While detailed public data separating the olfactory thresholds of all individual this compound stereoisomers is scarce, extensive knowledge exists for the closely related jasmone and dihydrojasmone molecules. This information provides a robust framework for understanding the expected sensory differences. Commercial this compound is typically a blend of isomers, presenting a complex floral, jasmine, and fruity-green odor.[2][3] However, analysis of its chemical cousins reveals the distinct contributions of each isomeric form.

| Compound/Isomer | Key Odor Descriptors | Typical Use & Insights |

| cis-Jasmone | Floral (jasmine, tuberose), warm, spicy, green, slightly fruity.[4][5] | Prized in high-quality floral compositions for its power and depth.[4][5] The natural, diffusive character is its hallmark. |

| trans-Jasmone | Earthy, mushroom-like, less floral.[4] | Generally considered less desirable in fine fragrance compared to the cis-isomer. Its presence can detract from the desired clean floralcy. |

| Dihydrojasmone | Fruity, jasmine, woody, herbal, with almond-like undertones.[6][7] | Often used as a more cost-effective and stable alternative to cis-jasmone.[7] It is perceived as less green and more almond-scented.[4][7] |

| This compound (Mixture) | Floral, jasmine, celery, fruity, green.[2] | A versatile ingredient used in jasmine, coconut, and tropical fragrance blends.[3] The mix of isomers provides a broader, more complex scent profile. |

Based on these comparisons, it is logical to extrapolate that cis-Tetrahydrojasmone carries the more desirable, powerful floral-jasmine character, while trans-Tetrahydrojasmone likely contributes greener, perhaps less impactful, notes to the overall profile of the isomeric mixture.

Analytical and Sensory Evaluation Protocols

Dissecting the olfactory contribution of each stereoisomer requires a sophisticated, multi-step analytical approach. The process involves the physical separation of the isomers followed by their instrumental and sensory characterization.

Stereoisomer Separation: Chiral Gas Chromatography

Causality: Stereoisomers, particularly enantiomers, often have nearly identical physical properties like boiling point and polarity, making them inseparable by conventional gas chromatography.[8] Therefore, a specialized stationary phase that can interact differently with each isomer is required. Chiral gas chromatography (chiral GC) employs a stationary phase that is itself chiral, creating transient diastereomeric complexes with the isomers. This differential interaction results in different retention times, allowing for their separation. This technique has been successfully used to separate the four stereoisomers of the related compound methyl dihydrojasmonate.[9]

Protocol: Chiral GC-MS for Isomer Separation and Identification

-

Column Selection: Choose a capillary column with a chiral stationary phase, such as one coated with a cyclodextrin derivative (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[9] The choice of cyclodextrin derivative is critical and must be optimized for the specific analytes.

-

Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 ppm.

-

GC Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 2-5°C per minute to 220°C. The slow ramp rate is crucial for resolving closely eluting isomers.

-

Final Hold: Hold at 220°C for 10 minutes.

-

-

Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injection: Inject 1 µL of the sample using a split/splitless injector, typically with a high split ratio (e.g., 50:1) to prevent column overload.

-

Detection (MS): Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Scan from m/z 40 to 300. The mass spectrometer will confirm that the separated peaks have the same mass spectrum, confirming they are isomers, while the GC provides the separation.

Sensory Characterization: Gas Chromatography-Olfactometry (GC-O)

Causality: While GC-MS identifies and quantifies the chemical components, it provides no information about their odor. Gas Chromatography-Olfactometry (GC-O) is the definitive technique for linking a specific smell to a specific chemical compound as it elutes from the GC column.[10] It uses the most sensitive odor detector available: the human nose.

Protocol: GC-O for Odor Profiling

-

System Setup: A standard GC system is used, but the column effluent is split between a standard detector (like a Flame Ionization Detector, FID) and a heated sniffing port.

-

Panelist Training: Trained sensory panelists are familiarized with a lexicon of odor descriptors to ensure consistent and reliable reporting.

-

Analysis: A panelist sniffs the effluent from the sniffing port throughout the GC run and records the time, intensity, and description of every detected odor.

-

Data Correlation: The timing of the odor events recorded by the panelist is correlated with the peaks recorded by the FID or MS detector. This allows for the unambiguous assignment of a specific odor descriptor to each separated stereoisomer. This method is crucial for identifying key aroma-active compounds in complex mixtures like jasmine tea.[10][11]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound SYNAROME [ventos.com]

- 3. This compound, 13074-63-0 [thegoodscentscompany.com]

- 4. ScenTree - Cis-jasmone (CAS N° 488-10-8) [scentree.co]

- 5. (Z)-jasmone, 488-10-8 [thegoodscentscompany.com]

- 6. Dihydrojasmone - Wikipedia [en.wikipedia.org]

- 7. ScenTree - Dihydrojasmone (CAS N° 1128-08-1) [scentree.co]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Food Flavor Chemistry and Sensory Evaluation [mdpi.com]

A Technical Guide to the Preliminary Bioactivity Screening of Tetrahydrojasmone

An In-Depth Methodological Whitepaper for Drug Discovery and Development Professionals

Executive Summary

Tetrahydrojasmone, a synthetic cyclopentanone derivative primarily utilized as a fragrance component in the cosmetic and perfume industries, represents a chemical scaffold with underexplored biological potential.[1][2] While its organoleptic properties are well-documented, a significant knowledge gap exists regarding its broader bioactivities. This guide, designed for researchers and drug development scientists, outlines a structured, multi-assay approach for the preliminary in vitro bioactivity screening of this compound. The proposed workflow begins with a foundational cytotoxicity assessment to establish a viable concentration range for subsequent testing. Following this, a panel of robust, validated assays is detailed to investigate its potential antimicrobial, anti-inflammatory, and antioxidant properties. By providing detailed, self-validating protocols and the scientific rationale behind each experimental choice, this document serves as a comprehensive roadmap for elucidating the therapeutic potential of this compound, thereby paving the way for more targeted downstream research and development.

Introduction

The Imperative for Bioactivity Screening in Drug Discovery

The initial stages of drug discovery are fundamentally dependent on the identification of "hit" or "lead" compounds that exhibit desired biological activity.[3] This process often involves the screening of vast libraries of natural products or synthetic molecules to uncover novel therapeutic agents.[3][4][5] A preliminary bioactivity screen serves as the crucial first filter, employing a battery of in vitro assays to efficiently assess a compound's primary activities, cytotoxicity, and potential pharmacological relevance.[3] This cost-effective strategy enables researchers to prioritize compounds for more intensive and resource-demanding investigation.

Profile of this compound: A Candidate for Screening

This compound (3-methyl-2-pentylcyclopentan-1-one) is a colorless liquid known for its characteristic jasmine and coconut aroma.[1][6] Its synthesis and application are almost exclusively documented within the fragrance industry.[2] However, its chemical structure, a substituted cyclopentanone, is a feature present in various biologically active molecules, including certain terpenes and terpenoids known for their diverse pharmacological effects.[7][8] This structural similarity, combined with a lack of public data on its bioactivity, makes this compound an intriguing candidate for preliminary screening. The objective of this guide is to provide a systematic framework to investigate its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.

Part I: Foundational Assessment - Cytotoxicity Profile

Rationale for Cytotoxicity Screening

The initial and most critical step in any bioactivity screening cascade is to determine the cytotoxicity of the test compound.[4][9] This assessment serves two primary purposes:

-

To Define a Therapeutic Window: It identifies the concentration range at which the compound is non-toxic to cells. Subsequent bioactivity assays must be conducted within this sub-lethal range to ensure that the observed effects are due to specific biological modulation and not simply a consequence of cell death.[10][11]

-

To Identify Anti-proliferative Potential: A high degree of cytotoxicity at low concentrations may indicate potential as an anticancer or anti-proliferative agent, warranting further investigation in that specific therapeutic area.[4][12]

Selected Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily in metabolically active, living cells.[15] This reaction produces purple, insoluble formazan crystals. The amount of formazan generated, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound via MTT assay.

Detailed Protocol for MTT Assay

Materials:

-

This compound (THJ) stock solution (e.g., 100 mM in DMSO)

-

Mammalian cell line (e.g., NIH/3T3 fibroblasts, HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution: 5 mg/mL in sterile PBS, filtered and protected from light.

-

Solubilization solution: Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Positive control (e.g., Doxorubicin)

-

Vehicle control (e.g., 0.1% DMSO)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

Compound Preparation: Prepare serial dilutions of THJ in serum-free medium. A typical concentration range for initial screening might be 1 µM to 1000 µM. Include wells for a positive control, a vehicle control (medium with the same final concentration of DMSO as the highest THJ dose), and a media-only blank.

-

Cell Treatment: Carefully aspirate the medium from the wells and add 100 µL of the prepared THJ dilutions and controls.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free media and 10 µL of the 5 mg/mL MTT solution to each well.[16]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.[13]

-

Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Interpretation and Presentation

The percentage of cell viability is calculated relative to the vehicle control.

Formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

The results should be summarized in a table and plotted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

| Concentration of THJ (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 100% |

| 10 | 1.235 | 98.8% |

| 50 | 1.150 | 92.0% |

| 100 | 0.980 | 78.4% |

| 250 | 0.630 | 50.4% |

| 500 | 0.250 | 20.0% |

| 1000 | 0.050 | 4.0% |

Part II: Screening for Key Bioactivities

All subsequent assays should use concentrations of this compound well below the calculated IC₅₀ to avoid confounding results from cytotoxicity.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens presents a severe global health challenge, necessitating the discovery of novel antimicrobial agents.[17] Natural products, particularly fragrance compounds like terpenes and their derivatives, have historically been a rich source of antimicrobials.[17][18] Screening this compound for such properties is a logical step in exploring its therapeutic potential.

The agar well diffusion method is a widely used, cost-effective, and straightforward technique for preliminary screening of antimicrobial activity.[19][20][21] The principle relies on the diffusion of an antimicrobial agent from a well into an agar medium that has been uniformly inoculated with a test microorganism.[19] If the agent is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone provides a qualitative measure of the compound's antimicrobial potency.[20]

Caption: General workflow for the agar well diffusion antimicrobial screening assay.

Materials:

-

Test microorganisms: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Mueller-Hinton Agar (MHA) and Broth (MHB)

-

Sterile Petri dishes, cotton swabs, and cork borer (6 mm)

-

This compound (THJ) solution (e.g., 10 mg/mL in DMSO)

-

Positive control: Standard antibiotic disc or solution (e.g., Gentamicin, 10 µg)

-

Negative control: Vehicle (e.g., sterile DMSO)

Procedure:

-

Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism in MHB. Adjust the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[19]

-

Well Creation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plate using a sterile cork borer.

-

Sample Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the THJ solution, the positive control, and the negative control into separate wells.[19]

-

Incubation: Allow the plates to stand for 30 minutes to permit diffusion, then incubate at 37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm).

The presence of a clear zone indicates antimicrobial activity. The larger the diameter, the greater the inhibitory effect.

| Test Compound | Test Microorganism | Zone of Inhibition (mm) |

| This compound (10 mg/mL) | S. aureus | 14 |

| This compound (10 mg/mL) | E. coli | 0 |

| Gentamicin (10 µg) | S. aureus | 22 |

| Gentamicin (10 µg) | E. coli | 19 |

| DMSO (Vehicle) | S. aureus | 0 |

| DMSO (Vehicle) | E. coli | 0 |

Anti-inflammatory Potential Screening

Inflammation is a key pathological process in a multitude of diseases, including arthritis, autoimmune disorders, and neurodegenerative conditions.[22] A hallmark of the inflammatory response is the overproduction of mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in cells like macrophages.[10][23] Many natural compounds, including terpenoids, exhibit anti-inflammatory effects by modulating these pathways.[22][24] Evaluating this compound's ability to inhibit NO production is a direct screen for its anti-inflammatory potential.

This cell-based assay uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS) to mimic an inflammatory response and induce high levels of NO production.[10][25] The amount of NO produced is indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the culture supernatant using the Griess reaction.[10] A reduction in nitrite levels in the presence of the test compound, without causing cell death, indicates potential anti-inflammatory activity.

Caption: Simplified pathway of LPS-induced NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)

-

This compound (THJ) at various sub-lethal concentrations

-

Positive control: L-NMMA (an iNOS inhibitor) or Dexamethasone

-

Griess Reagent: (A) 1% sulfanilamide in 5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of A and B just before use.[10]

-

Sodium nitrite (NaNO₂) standard solution

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/mL in a 96-well plate and incubate overnight.[10]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing the desired concentrations of THJ or controls. Incubate for 1-2 hours.

-

Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.[10][26]

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement:

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of freshly prepared Griess Reagent to each well.[10]

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of NaNO₂ to calculate the nitrite concentration in the samples.

-

Viability Check: Concurrently, run a parallel plate and perform an MTT assay under the same conditions to confirm that the observed NO reduction is not due to cytotoxicity.[10]

Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Formula: % Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] * 100

| Treatment | Nitrite Conc. (µM) | % NO Inhibition | Cell Viability (%) |

| Control (Unstimulated) | 2.5 | - | 100 |

| LPS (1 µg/mL) | 45.0 | 0% | 98 |

| LPS + THJ (10 µM) | 40.5 | 10% | 99 |

| LPS + THJ (50 µM) | 24.8 | 45% | 97 |

| LPS + L-NMMA (Positive Control) | 8.1 | 82% | 98 |

Antioxidant Capacity Screening

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in aging and numerous diseases.[27] Antioxidants neutralize these harmful radicals. The DPPH assay is a standard and straightforward method to assess the free-radical scavenging ability of a compound, providing a measure of its potential antioxidant activity.[27][28]

This chemical assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[29] DPPH has a deep violet color in solution, with a characteristic absorbance peak around 517 nm. When it is reduced by an antioxidant, the violet color fades to a pale yellow.[27] The extent of this discoloration is proportional to the scavenging activity of the test compound.

Caption: The basic principle of the DPPH radical scavenging reaction.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (THJ) solutions at various concentrations

-

Positive control: Ascorbic acid or Trolox

-

96-well microplate

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Keep this solution protected from light.[27]

-

Sample Preparation: Prepare serial dilutions of THJ and the positive control (e.g., Ascorbic acid) in methanol.

-

Reaction Mixture:

-

In a 96-well plate, add 20 µL of the various concentrations of THJ, positive control, or methanol (for the blank control) to different wells.

-

Add 180 µL of the DPPH working solution to all wells. Mix gently.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[29]

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

Calculate the percentage of DPPH radical scavenging activity.

Formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100[27] Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

| Compound | Concentration (µg/mL) | % Scavenging Activity |

| This compound | 50 | 8% |

| This compound | 100 | 15% |

| This compound | 250 | 32% |

| This compound | 500 | 55% |

| Ascorbic Acid | 5 | 95% |

The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the % scavenging activity against the concentration.

Synthesis and Future Directions

This structured preliminary screening provides a holistic initial assessment of this compound's bioactivity profile. The results from these four assays—cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant—will collectively determine the most promising avenues for future research.

-

If significant cytotoxicity is observed: The compound could be further evaluated as a potential anti-proliferative agent against a panel of cancer cell lines.

-

If selective antimicrobial activity is found: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays should be performed, followed by studies into the mechanism of action (e.g., effects on cell membrane integrity).[18]

-

If potent anti-inflammatory effects are noted: Further studies could investigate the upstream signaling pathways, such as NF-κB activation, and assess the inhibition of other pro-inflammatory cytokines (e.g., TNF-α, IL-6).[23]

-

If strong antioxidant capacity is demonstrated: The compound could be tested in other antioxidant assays (e.g., ABTS, ORAC) and in cell-based models of oxidative stress.

Ultimately, this preliminary screening framework provides the essential data needed to justify and guide the progression of this compound from a simple fragrance compound to a potentially valuable lead in drug discovery.

References

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

This compound cyclopentanone, 3-methyl-2-pentyl. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024, June 29). Hilaris Publisher. Retrieved from [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (n.d.). MDPI. Retrieved from [Link]

-

Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. (n.d.). G-Biosciences. Retrieved from [Link]

-

2.5.4. DPPH∙ Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]

-

Screening methods for natural products with antimicrobial activity: A review of the literature. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PubMed Central. Retrieved from [Link]

-

Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Journal of Antimicrobial Chemotherapy, Oxford Academic. Retrieved from [Link]

-

Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound, 13074-63-0. (n.d.). Perflavory. Retrieved from [Link]

-

dihydrojasmone lactone, 7011-83-8. (n.d.). The Good Scents Company. Retrieved from [Link]

-